molecular formula C13H20O5S B13863706 2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate

2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate

Cat. No.: B13863706
M. Wt: 288.36 g/mol
InChI Key: UDHYHBMLRZZGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate is an organic compound that features a hydroxypropan-2-yl group linked to a propyl chain, which is further connected to a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate typically involves the reaction of 1-hydroxypropan-2-yl with propyl 4-methylbenzenesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters. Purification steps, such as distillation or crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-hydroxypropan-2-yl 4-methylbenzenesulfonate: Shares structural similarity and may exhibit similar chemical properties.

    2-methylphenyl 4-methylbenzenesulfonate: Another compound with a similar sulfonate group but different substituents.

Uniqueness

2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C13H20O5S

Molecular Weight

288.36 g/mol

IUPAC Name

2-(1-hydroxypropan-2-yloxy)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H20O5S/c1-10-4-6-13(7-5-10)19(15,16)17-9-12(3)18-11(2)8-14/h4-7,11-12,14H,8-9H2,1-3H3

InChI Key

UDHYHBMLRZZGBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC(C)CO

Origin of Product

United States

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